molecular formula C14H15BO5 B1420527 Phthalic anhydride-4-boronic acid pinacol ester CAS No. 849677-21-0

Phthalic anhydride-4-boronic acid pinacol ester

Cat. No. B1420527
M. Wt: 274.08 g/mol
InChI Key: BFZHKYHKEHKTDP-UHFFFAOYSA-N
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Description

Phthalic anhydride-4-boronic acid pinacol ester is a type of boronic acid ester . Boronic acid esters, also known as boronate esters, are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are important raw materials and intermediates used in organic synthesis and pharmaceuticals .


Synthesis Analysis

The synthesis of boronic acid esters involves several steps. For instance, the α-amino boronic acid pinacol ester was coupled with the carboxylic acid, giving the α-amino boronic acid pinacol ester. Finally, the urea-containing peptide boronic acid was obtained by elimination of the pinacol protecting group . An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester via isolation of the corresponding lithium hydroxy ate complex has also been described .


Molecular Structure Analysis

The molecular formula of Phthalic anhydride-4-boronic acid pinacol ester is C14H15BO5 . The exact mass is 274.1012537 g/mol . The structure of boronic acid esters is generally well-studied .


Chemical Reactions Analysis

Boronic acid esters undergo a transesterification reaction . Apart from the transesterification reaction, boronic esters also undergo a metathesis reaction .


Physical And Chemical Properties Analysis

The molecular weight of Phthalic anhydride-4-boronic acid pinacol ester is 274.08 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 61.8 Ų . The complexity is 443 .

Scientific Research Applications

Synthesis of Complex Molecules

Phthalic anhydride-4-boronic acid pinacol ester is instrumental in the synthesis of complex molecules. For instance, its use in the Suzuki coupling reaction connects organic building blocks, crucial for total synthesis processes (Zhong et al., 2012). This reaction is a powerful tool for forming carbon-carbon bonds in organic chemistry.

Polymerization and Materials Science

The compound plays a significant role in polymerization processes. Cambre et al. (2007) highlighted its use in the polymerization of 4-pinacolatoborylstyrene, leading to the creation of well-defined boronic acid (co)polymers. These polymers are promising for applications in materials science and drug delivery (Cambre et al., 2007).

Analytical Chemistry and Purity Analysis

The compound is crucial in analytical chemistry, especially for chromatographic purity methods. Its unique properties necessitate specialized approaches for stability and solubilization in purity analysis (Zhong et al., 2012).

Electrochemical Studies

In the field of electrochemistry, research by Li et al. (2010) explored the electrochemical degradation of phthalic acid esters, demonstrating the significance of compounds like phthalic anhydride-4-boronic acid pinacol ester in understanding and manipulating chemical reactions (Li et al., 2010).

Facilitating Chemical Transformations

The compound aids in the facilitation of chemical transformations, such as the borylation of haloarenes, a process critical in organic synthesis and pharmaceutical development (Mfuh et al., 2017).

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO5/c1-13(2)14(3,4)20-15(19-13)8-5-6-9-10(7-8)12(17)18-11(9)16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZHKYHKEHKTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675346
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalic anhydride-4-boronic acid pinacol ester

CAS RN

849677-21-0
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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